2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s unique structure, featuring an isoindole core with a but-2-yn-1-yloxy substituent, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with but-2-yn-1-ol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole derivative. Common bases used in this reaction include potassium carbonate and sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as rhodium or palladium can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The but-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives .
Scientific Research Applications
2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(But-3-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
- 2-[(Prop-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
- 2-[(But-2-yn-1-yl)oxy]tetrahydro-2H-pyran
Uniqueness
2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
113211-26-0 |
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Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-but-2-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H9NO3/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1H3 |
InChI Key |
NBMZEQNEQURGME-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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